2-(3-Fluorobenzyl)-2,7-diazaspiro[4.4]nonan-1-one
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Overview
Description
2-(3-Fluorobenzyl)-2,7-diazaspiro[44]nonan-1-one is a chemical compound characterized by its unique structure, which includes a fluorobenzyl group attached to a spirocyclic diazaheterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorobenzyl)-2,7-diazaspiro[4.4]nonan-1-one typically involves multiple steps, starting with the construction of the spirocyclic core followed by the introduction of the fluorobenzyl group. Common synthetic routes may include:
Condensation Reactions: These reactions often involve the condensation of appropriate amines with diketones or keto-esters to form the spirocyclic core.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Fluorobenzyl)-2,7-diazaspiro[4.4]nonan-1-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium(VI) oxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium(VI) oxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Halides, tosylates, and mesylates as leaving groups, with nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Amides, ethers, or thioethers.
Scientific Research Applications
2-(3-Fluorobenzyl)-2,7-diazaspiro[4.4]nonan-1-one has diverse applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.
Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.
Industry: It can be utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 2-(3-Fluorobenzyl)-2,7-diazaspiro[4.4]nonan-1-one exerts its effects depends on its specific application. For instance, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific reactions being studied.
Comparison with Similar Compounds
2-(2-Fluorobenzyl)-2,7-diazaspiro[4.4]nonan-1-one: Similar structure with a different position of the fluorine atom on the benzyl group.
2-(3-Fluorobenzyl)-2,7-diazaspiro[4.3]octan-1-one: Similar spirocyclic core with a different ring size.
2-(3-Fluorobenzyl)-2,7-diazaspiro[4.5]decane-1-one: Similar spirocyclic core with an additional methylene group.
Uniqueness: 2-(3-Fluorobenzyl)-2,7-diazaspiro[4.4]nonan-1-one is unique due to its specific fluorobenzyl group and spirocyclic diazaheterocycle, which may confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of 2-(3-Fluorobenzyl)-2,7-diazaspiro[44]nonan-1-one, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
2-[(3-fluorophenyl)methyl]-2,7-diazaspiro[4.4]nonan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O/c15-12-3-1-2-11(8-12)9-17-7-5-14(13(17)18)4-6-16-10-14/h1-3,8,16H,4-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOLNQUCYRAVFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCN(C2=O)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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